

Cesium Antimonide Photocathodes in Ultrafast Electron Diffraction: Application Notes and Protocols

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Compound of Interest

Compound Name: Cesium antimonide

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Introduction

Cesium antimonide (Cs_3Sb) has emerged as a critical photocathode material for generating high-brightness electron beams essential for cutting-edge ultrafast electron diffraction (UED) experiments.[1][2] UED enables the study of structural dynamics in materials at the atomic and molecular level with unprecedented temporal resolution, offering profound insights for fields ranging from materials science to drug discovery.[3][4][5] The performance of a UED instrument is intrinsically linked to the quality of the electron source, making the choice and fabrication of the photocathode paramount.[2][6]

Cs_3Sb photocathodes are favored for their high quantum efficiency (QE) in the visible spectrum, low mean transverse energy (MTE), and prompt response time, which are crucial for generating short, coherent electron pulses.[7][8] This document provides detailed application notes and experimental protocols for the fabrication of Cs_3Sb photocathodes and their application in UED experiments, aimed at researchers and scientists seeking to leverage this technology.

Data Presentation: Quantitative Properties of Cesium Antimonide Photocathodes

The following table summarizes the key performance parameters of Cs₃Sb photocathodes as reported in the literature, providing a comparative overview for experimental design.

Property	Reported Values	Wavelength (nm)	Substrate	Fabrication Method	Reference(s)
Quantum Efficiency (QE)	> 2% (for 4 nm film)	532	3C-SiC (001)	Molecular Beam Epitaxy (MBE)	[9]
~5%	532	p-doped Si(100)	Sequential Deposition	[7]	
1% - 5%	Visible	-	-	[8]	
Up to 1.2%	400	3C-SiC (100)	Codeposition	[10]	
Mean Transverse Energy (MTE)	160 ± 10 meV	532	-	-	[8]
40 meV (at room temp), 22 meV (at 90 K)	-	-	-	[2]	
Photoemission Threshold	> 600 nm	-	-	-	[9]
~550 nm	-	-	Codeposition	[10]	
Response Time	< 1 ps (prompt)	-	-	-	[7][8]
Band Gap	1.6 eV	-	-	-	[11]
Electron Affinity	0.45 eV	-	-	-	[11]

Experimental Protocols

Protocol 1: Fabrication of Cesium Antimonide (Cs₃Sb) Photocathodes via Sequential Deposition

This protocol describes a common method for growing Cs₃Sb photocathodes, which involves the sequential deposition of antimony (Sb) and cesium (Cs) onto a substrate in an ultra-high vacuum (UHV) environment.[\[2\]](#)[\[7\]](#)

Materials and Equipment:

- UHV deposition chamber (base pressure < 10⁻⁹ Torr)
- Substrate (e.g., p-doped Si(100) wafer)
- Substrate holder with heating capabilities
- Effusion cells for Sb and Cs
- Thickness monitor (e.g., quartz crystal microbalance)
- Laser for in-situ QE measurement (e.g., 532 nm)
- Picoammeter
- Reflection high-energy electron diffraction (RHEED) system (optional, for monitoring crystallinity)[\[10\]](#)

Procedure:

- Substrate Preparation:
 - Clean the Si(100) substrate by, for example, rinsing in a 2% hydrofluoric acid solution to remove the native oxide layer.[\[7\]](#)
 - Mount the substrate onto the holder and introduce it into the UHV chamber.
 - Degas the substrate by heating it to approximately 600 °C to remove any surface contaminants.[\[7\]](#)

- Allow the substrate to cool to the desired deposition temperature for Sb (e.g., $\sim 180^\circ\text{C}$).^[7]
- Antimony Deposition:
 - Heat the Sb effusion cell to achieve a stable deposition rate.
 - Deposit a thin film of Sb onto the substrate. A typical thickness is around 10 nm.^[7]
 - Monitor the thickness in real-time using the thickness monitor.
- Cesium Deposition and Cesiumation:
 - After Sb deposition, allow the substrate temperature to cool slightly (e.g., to a range of $125\text{--}160^\circ\text{C}$).^[7]
 - Begin evaporating Cs from the effusion cell.
 - Continuously monitor the photocurrent generated by illuminating the photocathode with the laser. The photocurrent is a direct measure of the QE.^[2]
 - The QE will increase as the Cs reacts with the Sb to form Cs_3Sb .
 - Continue Cs deposition until the QE reaches a maximum and then just begins to decrease. This "over-cesiation" indicates the surface is saturated with Cs.^[7]
- Post-Deposition Annealing and QE Recovery:
 - Stop the Cs deposition.
 - Allow the photocathode to cool to room temperature.
 - A slight recovery and further increase in QE may be observed as the surface stoichiometry stabilizes.^[7]
- Characterization:
 - Measure the spectral response of the photocathode using a monochromator.^[7]
 - If available, use RHEED to assess the crystallinity of the film.^[10]

Protocol 2: Ultrafast Electron Diffraction (UED)

Experiment using a Cs₃Sb Photocathode

This protocol outlines the general steps for conducting a pump-probe UED experiment to study ultrafast structural dynamics.

Materials and Equipment:

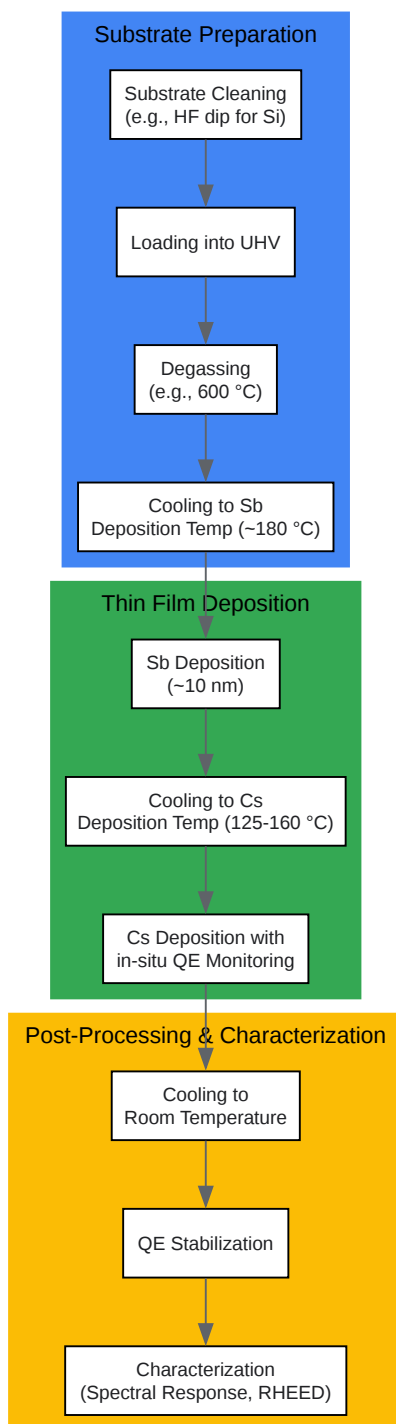
- UED system comprising:
 - An ultrafast electron gun equipped with a Cs₃Sb photocathode.[\[12\]](#)
 - An accelerating electric field (DC or RF).[\[12\]](#)[\[13\]](#)
 - Electron optics for beam focusing and manipulation.
 - A sample chamber with a goniometer for sample positioning.
 - An electron detector (e.g., phosphor screen coupled to a CCD camera).
- Femtosecond laser system, split into:
 - A "pump" beam to excite the sample.
 - A "trigger" beam to generate photoelectrons from the Cs₃Sb photocathode.[\[12\]](#)
- Optical delay line to control the timing between the pump and probe pulses.
- Sample of interest (e.g., thin film, single crystal).

Procedure:

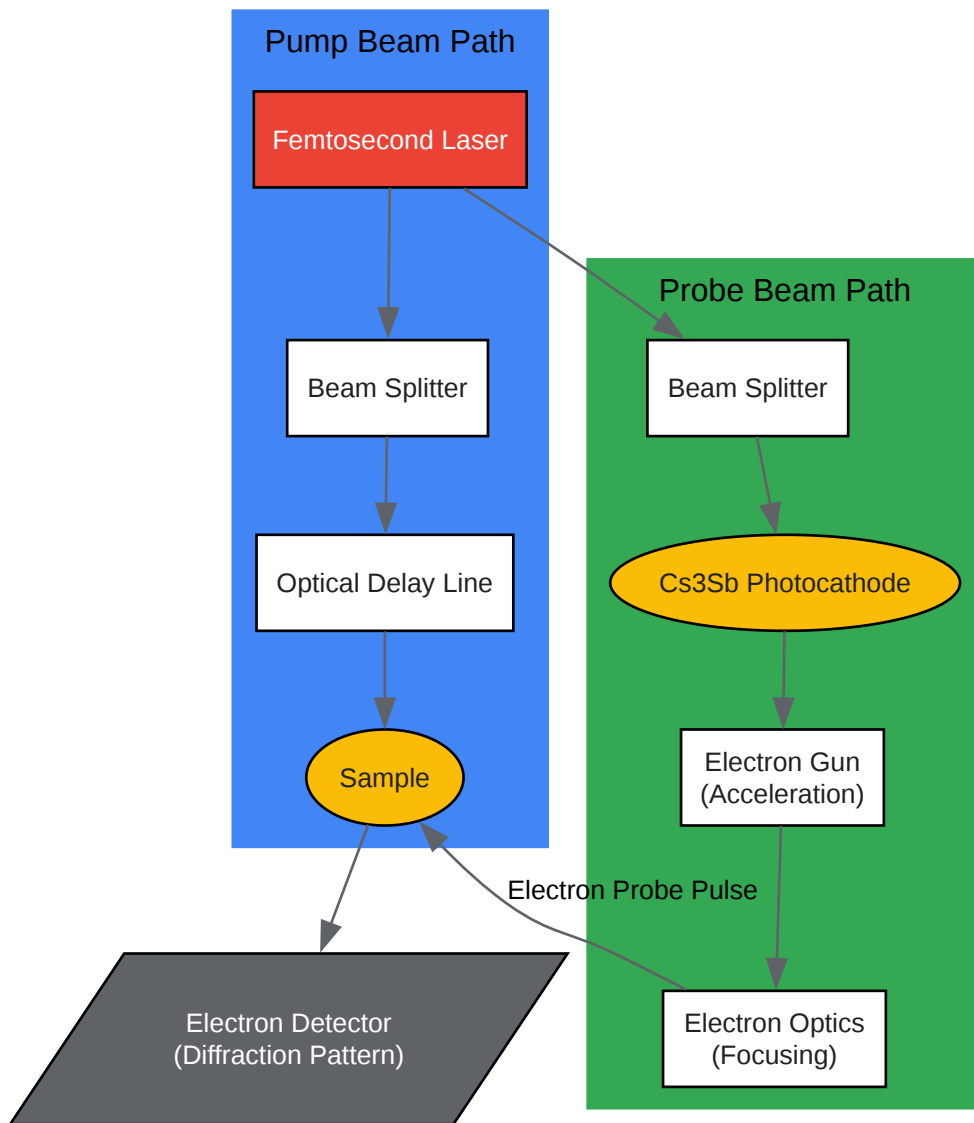
- System Preparation:
 - Ensure the UED system is under UHV conditions to protect the Cs₃Sb photocathode and the sample.

- Activate the Cs₃Sb photocathode by illuminating it with the trigger laser to generate a stable electron beam.
- Electron Beam Generation and Characterization:
 - The trigger laser pulse (e.g., frequency-tripled output of a Ti:sapphire laser) illuminates the Cs₃Sb photocathode, generating a femtosecond electron pulse via photoemission.[12]
 - The electron pulse is accelerated to high energy (typically 30-100 keV for compact UED). [5]
 - Characterize the electron beam properties (spot size, pulse duration, and coherence length).
- Pump-Probe Measurement:
 - The pump laser pulse excites the sample, initiating the structural change of interest.
 - The electron probe pulse, delayed by a specific time Δt with respect to the pump pulse, diffracts from the excited sample.
 - The diffraction pattern is recorded by the detector.
 - Vary the time delay Δt using the optical delay line to map the evolution of the diffraction pattern over time. This provides a "movie" of the atomic motions.[5]
- Data Acquisition and Analysis:
 - Acquire a series of diffraction patterns at different time delays.
 - Also, record a diffraction pattern before the arrival of the pump pulse ($t < 0$) to serve as a reference.
 - Analyze the changes in the positions and intensities of the diffraction spots as a function of time to reconstruct the structural dynamics of the sample.

Visualizations

Fabrication Workflow for Cs₃Sb Photocathodes[Click to download full resolution via product page](#)Caption: Workflow for Cs₃Sb photocathode fabrication.

Ultrafast Electron Diffraction (UED) Experimental Workflow



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Caption: Pump-probe setup for a UED experiment.

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